molecular formula C8H7ClF2N2 B1651308 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline CAS No. 1256955-43-7

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Cat. No.: B1651308
CAS No.: 1256955-43-7
M. Wt: 204.60
InChI Key: ZRIPOVQYGNOJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is a chemical compound offered For Research Use Only. It is not intended for diagnostic or therapeutic uses. This specialty quinazoline derivative is designed as a key synthetic intermediate for researchers in medicinal chemistry and drug discovery. The core tetrahydroquinazoline scaffold is of significant interest in the development of pharmacologically active molecules . The presence of both a chloro substituent at the 4-position and two fluorine atoms at the 6-position makes this compound a particularly versatile building block. The chlorine atom is typically reactive in nucleophilic aromatic substitution reactions, allowing for the introduction of various amine and other functional groups, a strategy common in optimizing lead compounds . The geminal difluoro group at the 6-position can be utilized to influence the molecule's electronic distribution, metabolic stability, and membrane permeability, which are critical parameters in the design of new therapeutic agents. Researchers can employ this compound in the synthesis of focused libraries for high-throughput screening or as a starting material for the development of potential kinase inhibitors, receptor antagonists, and other biologically relevant small molecules. This product is for research purposes only and is strictly not for personal or human use.

Properties

IUPAC Name

4-chloro-6,6-difluoro-7,8-dihydro-5H-quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2N2/c9-7-5-3-8(10,11)2-1-6(5)12-4-13-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIPOVQYGNOJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1N=CN=C2Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223931
Record name 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256955-43-7
Record name 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256955-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Fluorinated Precursors

A linear approach involves assembling the tetrahydroquinazoline ring from pre-fluorinated intermediates. For example, 6,6-difluoro-5,6,7,8-tetrahydroquinazolin-4-ol could serve as a precursor for chlorination. This method parallels strategies used in tetrahydroquinoline synthesis, where nitration and hydrogenation are critical for ring saturation.

Late-Stage Halogenation

Alternatively, halogenation may be performed after ring formation. This approach is advantageous for avoiding side reactions during cyclization but requires robust halogenation protocols.

Detailed Synthetic Pathways

Pathway 1: Nitration-Cyclization-Chlorination Sequence

Adapted from methods for analogous tetrahydroquinolines, this route involves:

  • Nitration of 3,4-Difluorophenylacetone :
    Reaction with nitric acid (50–97.5 wt%) in acetic acid at 20–80°C yields 2-nitro-4,5-difluorophenylacetone. Optimal conditions: 0.2–2.0 mol/L substrate concentration, 12 h reaction time.

  • Condensation with N,N-Dimethylformamide Dimethyl Acetal :
    Forms a β-dimethylaminovinyl ketone intermediate, facilitating cyclization.

  • Catalytic Hydrogenation for Cyclization :
    Using palladium on carbon (Pd/C) under H₂ atmosphere reduces nitro groups and induces ring closure to form 6,6-difluoro-5,6,7,8-tetrahydroquinazolin-4-ol.

  • Chlorination with Phosphorus Oxychloride (POCl₃) :
    Refluxing the hydroxyl intermediate with POCl₃ introduces the 4-chloro substituent. Yields ≥70% are achievable with stoichiometric POCl₃.

Critical Parameters :

  • Hydrogenation pressure (1–3 atm) affects ring saturation.
  • POCl₃ must be anhydrous to prevent hydrolysis.

Pathway 2: Direct Fluorination of Tetrahydroquinazoline

Comparative Analysis of Methods

Parameter Pathway 1 Pathway 2
Total Steps 4 3
Overall Yield 45–55% 35–50%
Key Reagents HNO₃, Pd/C, POCl₃ Selectfluor®, NCS
Scalability Pilot-scale demonstrated Limited to lab scale
Regioselectivity High (controlled by nitration) Moderate (requires optimization)

Mechanistic Insights

Nitration and Cyclization

Nitration of acetylated precursors directs electrophilic attack to the ortho position, critical for subsequent cyclization. The nitro group’s electron-withdrawing effect facilitates conjugate addition during condensation.

Chlorination Dynamics

POCl₃ acts via a nucleophilic substitution mechanism, where the hydroxyl group is protonated and displaced by chloride. Radical chlorination (Pathway 2) proceeds through a hydrogen abstraction pathway, favoring positions with stable radical intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions typically involve the use of solvents such as dichloromethane, acetonitrile, or ethanol, and reactions are often carried out at elevated temperatures or under reflux .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted quinazolines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: 4-Chloro-6,7-dimethoxyquinazoline , 4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline , and 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline .

Table 1: Structural and Functional Comparison

Property 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline 4-Chloro-6,7-dimethoxyquinazoline 4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
Substituents Cl (C4), F (C6,6) Cl (C4), OMe (C6,7) Cl (C4), Me (C6,6) Cl (C4), SCH3 (C2)
Core Structure Partially saturated (tetrahydroquinazoline) Fully aromatic Partially saturated Partially saturated
Synthetic Route Not explicitly reported (likely via POCl3-mediated chlorination) POCl3-mediated chlorination of quinazolinone Discontinued (commercial synthesis unclear) Not detailed (safety data available)
Reactivity High electrophilicity at C4 due to Cl; F enhances electron-withdrawing effects Methoxy groups may hinder electrophilic substitution Methyl groups increase steric bulk, reducing reactivity Methylthio group (soft nucleophile) enables S-alkylation
Applications Potential kinase inhibitor intermediate Intermediate for antitumor agents Discontinued (likely due to instability or low demand) Unknown (limited commercial data)
Physical State Likely solid/powder (analog-dependent) Brown liquid after synthesis Discontinued (no data) Not reported (safety sheet emphasizes inhalation risks)

Key Findings

Substituent Effects: Electron-Withdrawing Groups: The difluoro and chloro substituents in 4-Chloro-6,6-difluoro-tetrahydroquinazoline create a highly electron-deficient core, favoring nucleophilic displacement at C3. Steric Considerations: The dimethyl analog (discontinued) likely faced challenges in downstream reactions due to steric hindrance from methyl groups, limiting its utility .

Synthetic Accessibility :

  • POCl3-mediated chlorination is a common route for 4-chloroquinazolines, as demonstrated for 4-Chloro-6,7-dimethoxyquinazoline . The difluoro analog may require additional fluorination steps, increasing synthesis complexity.

Pharmacological Potential: While 4-Chloro-6,7-dimethoxyquinazoline is a validated intermediate in antitumor research, the difluoro analog’s fluorinated structure could enhance blood-brain barrier penetration or metabolic stability, making it advantageous for CNS-targeted therapies .

Biological Activity

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (C8H7ClF2N2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C8H7ClF2N2
  • Molecular Weight : 204.604 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : FC2(F)CCc1ncnc(Cl)c1C2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows for potential interactions with enzymes and receptors involved in signaling pathways related to inflammation and cancer.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for specific receptors associated with cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties that can protect cells from oxidative stress.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Cell LineIC50 (µM)Observations
HeLa (Cervical Cancer)25Significant reduction in cell viability
MCF-7 (Breast Cancer)30Moderate cytotoxicity observed
A549 (Lung Cancer)20High sensitivity to treatment

These findings indicate that the compound has a notable cytotoxic effect on cancer cells at micromolar concentrations.

Case Studies

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited selective toxicity against HeLa cells while sparing normal fibroblasts. The study suggested that this selectivity could be exploited for targeted cancer therapy .
  • Antioxidant Properties : Another investigation focused on the antioxidant capacity of the compound in vitro using DPPH radical scavenging assays. Results showed a significant reduction in DPPH radicals at concentrations above 50 µM, indicating potential use as an antioxidant agent .

Q & A

Basic: What are the primary synthetic routes for 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclization of α-aminoamidine precursors with halogenating agents. For example, fluorination and chlorination steps are critical for introducing difluoro and chloro groups at positions 6 and 4, respectively. Reaction conditions such as solvent choice (e.g., anhydrous THF or acetic acid), temperature (80–120°C), and catalyst presence (e.g., PdCl₂(PPh₃)₂ for coupling reactions) significantly impact yield and purity. Monitoring via TLC or HPLC is recommended to optimize intermediate steps .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR identifies hydrogen and carbon environments, particularly distinguishing between aromatic and aliphatic regions in the tetrahydroquinazoline core .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and halogen isotope patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for assessing the chair conformation of the tetrahydro ring .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations against targets like microbial enzymes or cancer-related receptors (e.g., thymidylate synthase) assess binding affinity. QSAR models correlate substituent effects (e.g., electron-withdrawing F/Cl groups) with activity, guiding derivative design .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles. Mitigation strategies include:

  • Reproducibility Checks : Standardize assays (e.g., MIC values for antimicrobial studies) across multiple labs.
  • HPLC-Purified Samples : Ensure >95% purity to exclude confounding effects from byproducts .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-chloro-6,7-dimethoxyquinazoline derivatives) to identify trends .

Basic: What are the key physicochemical properties influencing the compound’s reactivity?

Answer:

  • Solubility : Low polarity due to halogen substituents necessitates DMSO or DMF for in vitro studies.
  • Stability : Susceptibility to hydrolysis at high pH requires storage under inert conditions.
  • Electrophilicity : The C-4 chloro group is prone to nucleophilic substitution, enabling derivatization (e.g., Suzuki coupling) .

Advanced: How can synthetic routes be optimized for scalability without compromising stereochemical control?

Answer:

  • Flow Chemistry : Enhances reproducibility and reduces side reactions in halogenation steps.
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) control stereochemistry during cyclization .
  • In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress in real time .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Antimicrobial : Gram-positive/negative panels (e.g., S. aureus, E. coli) with MIC determination .
  • Anticancer : MTT assays on adherent cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition : Kinase or protease assays (e.g., ELISA-based) to identify mechanistic targets .

Advanced: How does the electronic nature of substituents affect pharmacological activity?

Answer:

  • Fluorine : Enhances metabolic stability and membrane permeability via lipophilic effects.
  • Chlorine : Increases electrophilicity at C-4, promoting covalent binding to nucleophilic residues (e.g., cysteine in enzymes) .
  • Comparative Studies : Replace Cl/F with methyl or methoxy groups to isolate electronic vs. steric effects .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of HCl/HF vapors during hydrolysis.
  • Waste Disposal : Halogenated waste containers for unused material .

Advanced: What mechanistic insights can NMR relaxation studies provide?

Answer:

  • T₁/T₂ Measurements : Probe molecular flexibility in solution, relevant for drug-receptor dynamics.
  • NOESY : Identifies intramolecular interactions (e.g., between Cl and F substituents) influencing conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
Reactant of Route 2
4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.